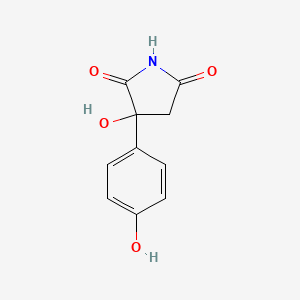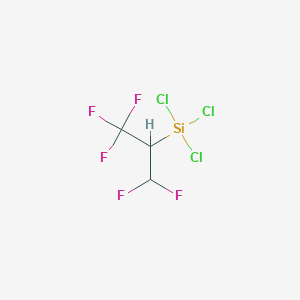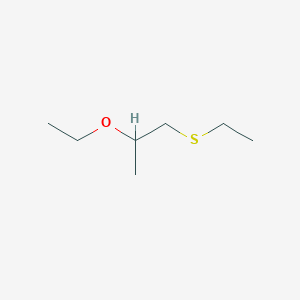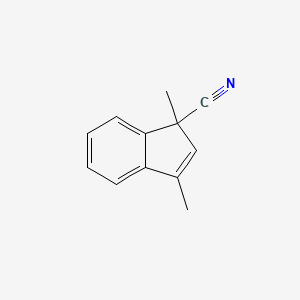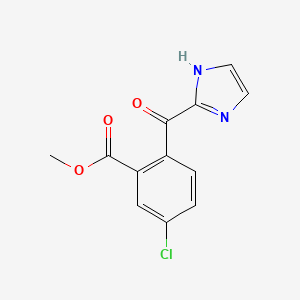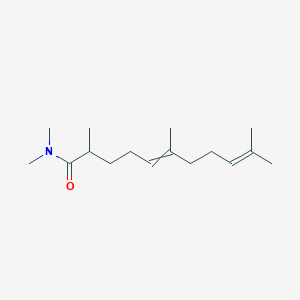
N,N,2,6,10-pentamethylundeca-5,9-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2,6,10-pentamethylundeca-5,9-dienamide is a chemical compound with the molecular formula C16H31NO. It is known for its unique structure, which includes multiple methyl groups and a diene system. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,6,10-pentamethylundeca-5,9-dienamide typically involves the reaction of appropriate amines with unsaturated carboxylic acids or their derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the amide bond. Specific details on the synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N,2,6,10-pentamethylundeca-5,9-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
N,N,2,6,10-pentamethylundeca-5,9-dienamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,2,6,10-pentamethylundeca-5,9-dienamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,2,6,10-pentamethylundeca-5,9-dienamide include other amides with multiple methyl groups and unsaturated systems, such as:
- N,N-dimethylundeca-5,9-dienamide
- N,N,2,6-tetramethylundeca-5,9-dienamide
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of a diene system. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
62235-09-0 |
|---|---|
Molecular Formula |
C16H29NO |
Molecular Weight |
251.41 g/mol |
IUPAC Name |
N,N,2,6,10-pentamethylundeca-5,9-dienamide |
InChI |
InChI=1S/C16H29NO/c1-13(2)9-7-10-14(3)11-8-12-15(4)16(18)17(5)6/h9,11,15H,7-8,10,12H2,1-6H3 |
InChI Key |
UGLMGFRQDWVGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


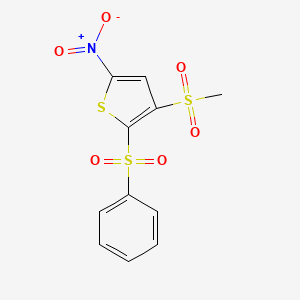
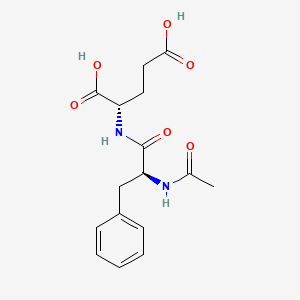
![N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B14543606.png)
![2-Oxa-3-azaspiro[4.4]nonan-4-one](/img/structure/B14543635.png)
![1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene](/img/structure/B14543649.png)
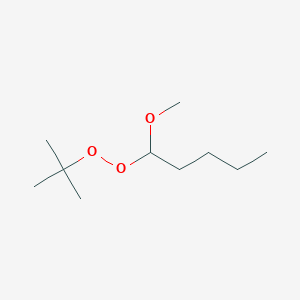
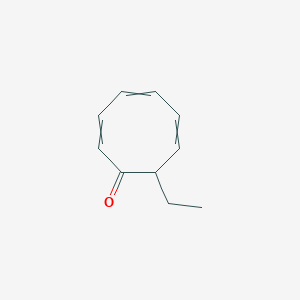
![1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione](/img/structure/B14543664.png)
![4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione](/img/structure/B14543670.png)
